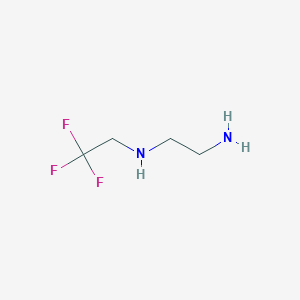
n-octylsulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-octylsulfenyl chloride is an organic compound with the molecular formula C8H17ClS It is a derivative of octane, where one hydrogen atom is replaced by a chlorosulfanyl group (-SCl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-octylsulfenyl chloride can be synthesized through the chlorosulfonation of octane. This involves the reaction of octane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: n-octylsulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of alkyl sulfides or sulfoxides.
Oxidation Reactions: Formation of sulfonyl chlorides or sulfonic acids.
Reduction Reactions: Formation of thiols or sulfides.
Applications De Recherche Scientifique
n-octylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of n-octylsulfenyl chloride involves its interaction with specific molecular targets. The chlorosulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Comparaison Avec Des Composés Similaires
1-Chlorooctane: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Octanesulfonyl chloride: Contains a sulfonyl chloride group instead of a chlorosulfanyl group, leading to different reactivity and applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, used for different types of chemical transformations compared to n-octylsulfenyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
40390-87-2 |
|---|---|
Formule moléculaire |
C8H17ClS |
Poids moléculaire |
180.74 g/mol |
Nom IUPAC |
octyl thiohypochlorite |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |
Clé InChI |
IRRLOVWOYNENMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenebutanenitrile, beta-oxo-alpha-[3-(trifluoromethyl)phenyl]-](/img/structure/B8687712.png)







![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)

![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)
